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Compound of Interest

Methyl 5-acetamido-2-
Compound Name:
hydroxybenzoate

Cat. No.: B1349585

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 5-
acetamido-2-hydroxybenzoate, a compound of interest in pharmaceutical research and
development. The following sections detail its predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Predicted Spectral Data

The following data has been predicted based on the analysis of structurally similar compounds
and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The predicted *H and *C NMR data for Methyl 5-acetamido-2-hydroxybenzoate
are presented below.

Table 1: Predicted *H NMR Spectral Data of Methyl 5-acetamido-2-hydroxybenzoate
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Chemical Shift (8) /

Multiplicity Integration Assignment
Ppm
~10.2 Singlet 1H Ar-OH
~9.8 Singlet 1H NH-C=0
~8.0 Doublet 1H Ar-H6
~7.6 Doublet of doublets 1H Ar-H4
~6.9 Doublet 1H Ar-H3
~3.9 Singlet 3H O-CHs
~2.1 Singlet 3H C(=0)-CHs

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectral Data of Methyl 5-acetamido-2-hydroxybenzoate

Chemical Shift (8) / ppm Assignment

~169.5 Ester C=0

~168.0 Amide C=0

~155.0 C2

~133.0 C5

~127.0 C6

~122.0 C4

~118.0 C3

~115.0 C1l

~52.0 O-CHs

~24.0 C(=0)-CHs
Solvent: DMSO-ds
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for Methyl 5-acetamido-2-hydroxybenzoate are

summarized below.

Table 3: Predicted IR Absorption Bands for Methyl 5-acetamido-2-hydroxybenzoate

Functional Group

Wavenumber (cm~—?) Intensity . .

Vibration
3400-3200 Broad O-H (stretch)
~3300 Medium N-H (stretch)
~3050 Weak Aromatic C-H (stretch)
~2950 Weak Aliphatic C-H (stretch)
~1720 Strong C=0 (ester, stretch)
~1680 Strong C=0 (amide I, stretch)
~1610, 1540 Medium-Strong C=C (aromaitic, stretch)
~1560 Medium N-H (bend)
~1280 Strong C-O (ester, stretch)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major

fragments of Methyl 5-acetamido-2-hydroxybenzoate under electron ionization are listed

below.

Table 4: Predicted Mass Spectrometry Data for Methyl 5-acetamido-2-hydroxybenzoate
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miz lon

209 [M]* (Molecular lon)
178 [M - OCHs]*

150 [M - COOCHs]*
136 [M - NHCOCHs]*
43 [CHsCOJ*

Experimental Protocols

The following are detailed protocols for obtaining the spectral data described above.

NMR Spectroscopy

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of Methyl 5-acetamido-2-hydroxybenzoate.

o

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).

o

Transfer the solution to a clean, dry 5 mm NMR tube.[1][2]

If required for precise chemical shift referencing, add a small amount of tetramethylsilane
(TMS) as an internal standard.[3]

[¢]

 Instrumentation and Data Acquisition:

o Use a 400 MHz (or higher field) NMR spectrometer.

o

For *H NMR, acquire data over a spectral width of 0-12 ppm.

o

For 3C NMR, acquire data over a spectral width of 0-200 ppm.

[¢]

Ensure the spectrometer is properly tuned and shimmed to obtain optimal resolution.

IR Spectroscopy (ATR-FTIR)
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e Sample Preparation:

o Place a small, representative amount of the solid Methyl 5-acetamido-2-
hydroxybenzoate sample directly onto the diamond crystal of the Attenuated Total
Reflectance (ATR) accessory.[4][5]

o Ensure good contact between the sample and the crystal by applying gentle pressure with
the built-in press.

e Instrumentation and Data Acquisition:
o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
o Collect a background spectrum of the clean, empty ATR crystal.[6]
o Collect the sample spectrum over a range of 4000-400 cm~1.
o Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

o The final spectrum is presented as transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (Electron lonization)
e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).[7]

e |onization:
o Utilize an electron ionization (EI) source.[7][8][9]

o Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.[7][8][9]

e Mass Analysis and Detection:
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o Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance
versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectral analysis process.
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Caption: A logical workflow for the spectral analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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